molecular formula C11H22ClNO2S B2627068 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097896-99-4

3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2627068
CAS No.: 2097896-99-4
M. Wt: 267.81
InChI Key: OMTIFLKZVZSAAM-UHFFFAOYSA-N
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Description

3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that features a bicyclic structure with a sulfonyl group and a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method uses vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic structure .

Another method involves organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework . This approach reduces residues and minimizes ecological impact .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, while the bicyclic structure provides stability and rigidity to the molecule. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

3-tert-butylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S.ClH/c1-11(2,3)15(13,14)10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTIFLKZVZSAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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